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Compound of Interest

Compound Name: N-cyclopropyl-4-iodobenzamide

Cat. No.: B2879678 Get Quote

An In-depth Technical Guide to N-cyclopropyl-4-
iodobenzamide
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-cyclopropyl-4-iodobenzamide is a synthetic organic compound that has garnered interest

within the scientific community. Its chemical structure, featuring a cyclopropyl group attached to

an amide linkage and an iodinated benzene ring, presents a unique combination of

functionalities that are significant in medicinal chemistry and drug design. The presence of the

iodine atom allows for further molecular modifications, such as cross-coupling reactions,

making it a versatile building block for the synthesis of more complex molecules. This technical

guide provides a comprehensive overview of the known physical, chemical, and (where

available) biological properties of N-cyclopropyl-4-iodobenzamide, along with relevant

experimental protocols.

Chemical and Physical Properties
A summary of the key chemical and physical properties of N-cyclopropyl-4-iodobenzamide is

presented below. Due to the limited availability of publicly accessible experimental data, some

properties are based on information from chemical suppliers and computational predictions.

Table 1: Physical and Chemical Properties of N-cyclopropyl-4-iodobenzamide
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Property Value Source

IUPAC Name
N-cyclopropyl-4-

iodobenzamide
N/A

CAS Number 794539-14-3 [1]

Molecular Formula C₁₀H₁₀INO [1]

Molecular Weight 287.10 g/mol [1]

Appearance
White to off-white solid

(presumed)
N/A

Melting Point Not available N/A

Boiling Point Not available N/A

Solubility Soluble in DMSO (100 mg/mL) [2]

Storage Store at -20°C for long-term [2]

Synthesis
A detailed experimental protocol for the synthesis of N-cyclopropyl-4-iodobenzamide is not

readily available in peer-reviewed literature. However, a standard and reliable method for its

preparation is through the amidation of 4-iodobenzoic acid with cyclopropylamine. This reaction

typically involves the use of a coupling agent to facilitate the formation of the amide bond.

Proposed Experimental Protocol: Amide Coupling of 4-
Iodobenzoic Acid and Cyclopropylamine
This protocol is based on general amide bond formation reactions and may require optimization

for specific laboratory conditions.

Materials:

4-Iodobenzoic acid

Cyclopropylamine
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Ethyl acetate

Hexanes

Procedure:

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve 4-iodobenzoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2

equivalents) in a minimal amount of anhydrous N,N-Dimethylformamide (DMF). Add

anhydrous Dichloromethane (DCM).

Base Addition: To the solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and

stir for 10 minutes at room temperature.

Amine Addition: Add cyclopropylamine (1.1 equivalents) to the reaction mixture.

Coupling Agent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer

sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes to yield N-cyclopropyl-4-iodobenzamide.

Logical Workflow for the Proposed Synthesis:
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Proposed Synthesis Workflow for N-cyclopropyl-4-iodobenzamide

Reactants & Reagents

Reaction Steps
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Cyclopropylamine
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(Addition of Cyclopropylamine)
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Aqueous Work-up
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Purification
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N-cyclopropyl-4-iodobenzamide

N-cyclopropyl-4-iodobenzamide
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Caption: Proposed synthesis workflow for N-cyclopropyl-4-iodobenzamide.

Spectral Data
Detailed experimental spectral data for N-cyclopropyl-4-iodobenzamide is not widely

published. However, some commercial suppliers indicate the availability of proton nuclear
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magnetic resonance (¹H NMR) data. The expected spectral characteristics are outlined below

based on the compound's structure.

Table 2: Predicted Spectral Data for N-cyclopropyl-4-iodobenzamide

Technique Predicted Peaks/Signals

¹H NMR

Aromatic protons (iodinated ring), cyclopropyl

protons, and an amide proton (N-H). The

aromatic protons would likely appear as two

doublets in the downfield region. The

cyclopropyl protons would show complex

multiplets in the upfield region. The amide

proton signal would be a broad singlet.

¹³C NMR

Carbonyl carbon, aromatic carbons (with one

directly attached to iodine showing a

characteristic shift), and cyclopropyl carbons.

IR Spectroscopy

Characteristic peaks for N-H stretching (around

3300 cm⁻¹), C=O stretching of the amide

(around 1640 cm⁻¹), and C-I stretching (in the

far-IR region).

Mass Spectrometry
A molecular ion peak corresponding to the exact

mass of the molecule (C₁₀H₁₀INO).

Biological Activity
As of the latest available information, there are no specific published studies detailing the

biological activity, mechanism of action, or signaling pathway involvement of N-cyclopropyl-4-
iodobenzamide.

However, the structural motifs present in the molecule are of interest in drug discovery.

Benzamide derivatives are a well-established class of compounds with a wide range of

biological activities, including but not limited to, antipsychotic, antiemetic, and anticancer

effects. The cyclopropyl group is often incorporated into drug candidates to improve metabolic

stability, potency, and to modulate conformation.
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A recent study on a related compound, N-cyclopropyl-4-((4-((4-

(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide, demonstrated its activity as

an inhibitor of RANKL-mediated osteoclast differentiation, suggesting potential applications in

bone-related disorders.[3] While this does not directly implicate N-cyclopropyl-4-
iodobenzamide, it highlights the potential for cyclopropyl-benzamide scaffolds to exhibit

significant biological effects.

Future Research Directions
Given the lack of specific biological data, several avenues for future research on N-
cyclopropyl-4-iodobenzamide can be proposed. A logical first step would be to perform a

broad biological screening to identify potential targets or pathways.

Proposed High-Throughput Screening Workflow:
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Proposed Biological Screening Workflow

N-cyclopropyl-4-iodobenzamide

High-Throughput Screening
(e.g., cell-based assays, enzyme assays)
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Structure-Activity Relationship (SAR) Studies Target Deconvolution / Mechanism of Action Studies

Lead Optimization

Preclinical Development
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Caption: Proposed workflow for the biological screening of N-cyclopropyl-4-iodobenzamide.

Conclusion
N-cyclopropyl-4-iodobenzamide is a chemical entity with potential for further investigation in

the fields of medicinal chemistry and drug discovery. While there is a clear path for its

synthesis, a significant gap exists in the public domain regarding its detailed physicochemical

characterization, experimental spectral data, and biological activity. The structural features of

this compound warrant further exploration to elucidate its potential therapeutic applications.
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The protocols and workflows outlined in this guide provide a framework for researchers to

begin to fill these knowledge gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b2879678?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/ProductChemicalPropertiesCB5714089_EN.htm
https://www.medchemexpress.com/n-cyclopropyl-4-iodobenzamide.html
https://pubmed.ncbi.nlm.nih.gov/38996939/
https://pubmed.ncbi.nlm.nih.gov/38996939/
https://pubmed.ncbi.nlm.nih.gov/38996939/
https://www.benchchem.com/product/b2879678#physical-and-chemical-properties-of-n-cyclopropyl-4-iodobenzamide
https://www.benchchem.com/product/b2879678#physical-and-chemical-properties-of-n-cyclopropyl-4-iodobenzamide
https://www.benchchem.com/product/b2879678#physical-and-chemical-properties-of-n-cyclopropyl-4-iodobenzamide
https://www.benchchem.com/product/b2879678#physical-and-chemical-properties-of-n-cyclopropyl-4-iodobenzamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2879678?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2879678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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